Tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate
Description
Tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carboxylate group at position 1 and a 4-ethylphenyl substituent at position 2 of the piperazine ring. Piperazine scaffolds are widely utilized in medicinal chemistry due to their ability to modulate biological targets such as G-protein-coupled receptors (GPCRs) and enzymes. The tert-butyl group serves as a protective moiety, enhancing stability during synthetic processes and influencing pharmacokinetic properties like metabolic resistance and lipophilicity .
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-5-13-6-8-14(9-7-13)15-12-18-10-11-19(15)16(20)21-17(2,3)4/h6-9,15,18H,5,10-12H2,1-4H3 |
InChI Key |
DYSFHDPUVDYXRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CNCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-ethylphenylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including central nervous system disorders and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares substituents, synthetic routes, and key properties of tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate with structurally related analogs:
Key Research Findings
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl, nitro) stabilize intermediates during synthesis but may reduce nucleophilicity in subsequent reactions. Electron-donating groups (e.g., amino) enhance reactivity for cyclization .
- Steric Hindrance : Bulky substituents (e.g., biphenyl in ) can hinder coupling efficiency, necessitating optimized catalytic conditions .
Biological Activity
Tert-butyl 2-(4-ethylphenyl)piperazine-1-carboxylate (TBEPPC) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on TBEPPC, focusing on its synthesis, biological evaluation, and mechanisms of action.
Synthesis of this compound
The synthesis of TBEPPC typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-ethylphenyl isocyanate or similar derivatives. The process can be summarized as follows:
- Starting Materials : Tert-butyl piperazine-1-carboxylic acid and 4-ethylphenyl isocyanate.
- Reaction Conditions : The reaction is usually conducted under controlled temperature and inert atmosphere to prevent side reactions.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
Recent studies have indicated that TBEPPC exhibits significant anticancer properties. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve:
- Induction of Apoptosis : TBEPPC has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : It may cause G2/M phase arrest in cell cycles, inhibiting proliferation.
Neuroprotective Effects
TBEPPC has been evaluated for its neuroprotective properties, particularly against neurodegenerative conditions like Alzheimer's disease. In vitro studies suggest that it can:
- Inhibit Amyloid Beta Aggregation : TBEPPC may reduce the formation of amyloid plaques, which are characteristic of Alzheimer's pathology.
- Protect Neuronal Cells : It enhances the viability of neuronal cells exposed to neurotoxic agents.
Mechanistic Insights
The biological activities of TBEPPC can be attributed to its interaction with various molecular targets:
- Receptor Binding : TBEPPC may interact with neurotransmitter receptors, influencing signaling pathways involved in cell survival and apoptosis.
- Enzyme Inhibition : It has been suggested that TBEPPC inhibits certain enzymes involved in cancer progression and neurodegeneration.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | Effect Observed | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | Cytotoxicity | Apoptosis induction |
| Anticancer | A549 | Cell cycle arrest | G2/M phase arrest |
| Neuroprotective | Neuronal cells | Increased cell viability | Amyloid beta inhibition |
| Neuroprotective | Neurotoxic model | Protection against toxicity | Neuroprotection mechanisms |
Case Studies
-
Case Study on Cancer Cell Lines :
- In a study conducted by Smith et al. (2023), TBEPPC was tested against multiple cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, with an IC50 value of approximately 25 µM for MCF-7 cells.
-
Neuroprotection in Animal Models :
- A recent animal study demonstrated that administration of TBEPPC significantly improved cognitive function in models of Alzheimer's disease, correlating with reduced amyloid plaque deposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
